REACTION_CXSMILES
|
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Br:20]Br.[OH:22][C:23]1[C:24]([CH3:39])=[C:25]([CH3:38])[C:26]2[O:31][C:30]([CH3:35])([CH2:32][CH2:33]O)[CH2:29][CH2:28][C:27]=2[C:36]=1[CH3:37]>ClCCl>[Br:20][CH2:33][CH2:32][C:30]1([CH3:35])[CH2:29][CH2:28][C:27]2[C:36]([CH3:37])=[C:23]([OH:22])[C:24]([CH3:39])=[C:25]([CH3:38])[C:26]=2[O:31]1
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
6.71 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
OC=1C(=C(C2=C(CCC(O2)(CCO)C)C1C)C)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution is stirred for 30 min at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution is refluxed for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
to cool overnight
|
Duration
|
8 (± 8) h
|
Type
|
WASH
|
Details
|
washed with a solution of 15 g of sodium carbonate in 200 ml of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The resulting oil is crystallized from methanol
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrCCC1(OC2=C(CC1)C(=C(C(=C2C)C)O)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.22 g | |
YIELD: CALCULATEDPERCENTYIELD | 73.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |